3-(Trifluoromethyl)pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trifluoromethyl)pyridine-4-carboxylic acid is a substance that has been shown to be active in inhibiting the m2 phenotype of macrophages, which can lead to autoimmune diseases . It is also used to improve amyloid detection in the brain during MRI .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid involves several steps, including condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, and in which the ethanol is used as solvent .Molecular Structure Analysis

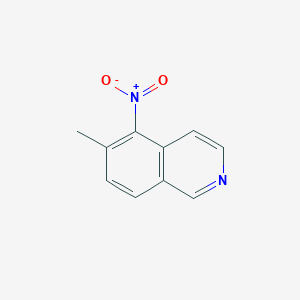

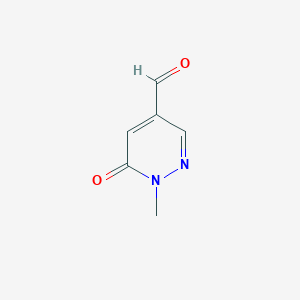

The molecular structure of 3-(Trifluoromethyl)pyridine-4-carboxylic acid is represented by the empirical formula C7H4F3NO2 . The molecular weight of the compound is 191.11 .Chemical Reactions Analysis

The chemical reactions of 3-(Trifluoromethyl)pyridine-4-carboxylic acid involve several processes, including binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pyridine-4-carboxylic acid is a solid substance . Its melting point is 146-148 °C . The compound’s SMILES string is OC(=O)c1cnccc1C(F)(F)F .Applications De Recherche Scientifique

Agrochemical Industry

3-(Trifluoromethyl)pyridine-4-carboxylic acid: is a key structural motif in the synthesis of agrochemicals. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new compounds with ISO common names, enhancing the effectiveness of pesticides .

Veterinary Medicine

The veterinary industry also benefits from the applications of TFMP derivatives. Two veterinary products containing this moiety have been approved for market use, indicating the versatility and importance of TFMP derivatives in animal health .

Synthesis of Antiviral Agents

3-(Trifluoromethyl)pyridine-4-carboxylic acid: is used to synthesize pyridinecarboxamide derivatives, which act as inhibitors for the HCV NS5B polymerase, a crucial enzyme in the replication of the hepatitis C virus. This showcases the compound’s role in developing antiviral therapies .

Development of Calcium Channel Blockers

This compound is also utilized in synthesizing pyrazole-based phenylamides, which serve as inhibitors for the calcium release-activated calcium (CRAC) channel. These inhibitors have potential therapeutic applications in treating diseases related to abnormal calcium ion channels .

DNA Interaction Studies

Research has shown that complexes containing trifluoromethyl-pyridine carboxylic acid can bind to CT-DNA through intercalation. This interaction is spontaneous and involves hydrogen bonding and van der Waals forces, which are significant for understanding the compound’s role in genetic studies and drug design .

Pain Management Research

The compound has been identified in the context of pain management, particularly in studying the innervation of meningeal blood vessels. It is associated with neurotransmitter systems, specifically as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is relevant in migraine research .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Orientations Futures

The major use of 3-(Trifluoromethyl)pyridine-4-carboxylic acid derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 3-(Trifluoromethyl)pyridine-4-carboxylic acid will be discovered in the future .

Propriétés

IUPAC Name |

3-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOSFEOQEZQFOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649099 |

Source

|

| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)pyridine-4-carboxylic acid | |

CAS RN |

590371-38-3 |

Source

|

| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)